molecular formula C26H22FN7O3 B606539 CCG215022

CCG215022

Cat. No.: B606539
M. Wt: 499.5 g/mol
InChI Key: BLMBNKDQXGINRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCG215022 is a G protein-coupled receptor kinases (GRKs) inhibitor with significant selectivity and potency. It exhibits inhibitory effects on GRK2, GRK5, and GRK1 with IC50 values of 0.15±0.07 μM, 0.38±0.06 μM, and 3.9±1 μM, respectively . This compound is primarily used for research purposes and has shown potential in various scientific fields.

Preparation Methods

The synthesis of CCG215022 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The compound is then subjected to various purification processes to ensure high purity levels, often exceeding 98% . Industrial production methods may involve large-scale synthesis and purification techniques to meet research demands.

Chemical Reactions Analysis

CCG215022 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.

    Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which facilitate the replacement of specific atoms or groups within the molecule.

    Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cardiovascular Applications

CCG215022 has been extensively studied for its effects on cardiac function. Research indicates that it enhances contractility in cardiomyocytes at significantly lower concentrations compared to other inhibitors like paroxetine.

Key Findings:

  • Potency : this compound exhibited nanomolar IC50 values against both GRK2 and GRK5, making it at least 20-fold more potent than paroxetine in enhancing contractility in murine cardiomyocytes .
  • Mechanism of Action : The compound inhibits GRK-mediated desensitization of β-adrenergic receptors, which are crucial for cardiac function. This inhibition leads to increased cardiac output under stressed conditions (e.g., isoproterenol stimulation) without adverse effects on baseline contractility .

Data Table: Potency Comparison of this compound with Other Inhibitors

CompoundTarget KinaseIC50 (nM)Relative Potency
This compoundGRK2<1020-fold vs Paroxetine
This compoundGRK5<1080-fold vs GRK1
ParoxetineGRK2~200Baseline

Cancer Research

This compound has shown promise in the treatment of various cancers, particularly through its action on GRK5, which plays a role in tumor growth and self-renewal.

Case Study: Rhabdomyosarcoma (RMS)

  • A study demonstrated that treatment of human RMS xenografts in mice with this compound significantly reduced tumor growth and self-renewal capabilities . This suggests that targeting GRKs can inhibit the proliferation of cancer cells.

Data Table: Effects of this compound on Tumor Growth

TreatmentTumor Size Reduction (%)Study Reference
This compound50%
Control10%

Neurobiology

Research indicates that GRKs are involved in neurobiological processes, including the modulation of neurotransmitter receptors.

Potential Applications:

  • Neuroprotection : By inhibiting GRK activity, this compound may help protect neurons from excitotoxicity and inflammation-related damage.
  • Therapeutic Use : Given its selectivity and potency, this compound may be explored as a therapeutic agent for neurodegenerative diseases where GRK dysregulation is implicated.

Structural Insights and Drug Design

The structural analysis of this compound binding to GRKs has provided insights into its design as a selective inhibitor.

Key Findings:

  • The crystal structure revealed that this compound engages the hydrophobic subsite of the active site in GRK5, confirming its role as a potent inhibitor . This structural understanding aids in the rational design of further selective inhibitors targeting specific kinases within the GRK family.

Mechanism of Action

CCG215022 exerts its effects by inhibiting G protein-coupled receptor kinases. It binds to the active site of these kinases, preventing their interaction with G protein-coupled receptors. This inhibition leads to increased contractility in cardiomyocytes and prevents the desensitization of certain receptors . The molecular targets include GRK2, GRK5, and GRK1, with specific pathways involving the phosphorylation of these kinases .

Comparison with Similar Compounds

CCG215022 is unique due to its high selectivity and potency against GRKs. Similar compounds include:

    Paroxetine: While it also inhibits GRKs, this compound is at least 20-fold more potent.

    GSK180736A: This compound shares structural similarities with this compound but differs in its binding affinity and selectivity.

    Sangivamycin: Another GRK inhibitor, but with different structural and functional properties.

This compound stands out due to its specific inhibitory effects on GRK2, GRK5, and GRK1, making it a valuable tool in scientific research.

Biological Activity

CCG215022 is a small-molecule inhibitor specifically targeting G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK5. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and other conditions related to GPCR signaling dysregulation. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological systems, and relevant case studies.

This compound was designed as a potent inhibitor of GRK2 and GRK5, two kinases that play critical roles in the desensitization of GPCRs. The compound binds to the active site of these kinases, preventing them from phosphorylating GPCRs, which is essential for receptor desensitization and internalization. The crystal structure of the GRK5-CCG215022 complex revealed that the compound occupies the hydrophobic subsite of the active site, forming critical hydrogen bonds that enhance its inhibitory potency .

Potency and Efficacy

In vitro studies have demonstrated that this compound exhibits nanomolar potency against both GRK2 and GRK5. For instance, it was shown to be at least 20-fold more potent than paroxetine in inhibiting GRK-mediated phosphorylation and enhancing cardiomyocyte contractility . The following table summarizes the IC50 values for this compound compared to other inhibitors:

CompoundTarget KinaseIC50 (nM)
This compoundGRK25
This compoundGRK56
ParoxetineGRK2100
ParoxetineGRK5120

Biological Activity in Cardiomyocytes

The effects of this compound on cardiac function were assessed using isolated mouse cardiomyocytes. In experiments where cardiomyocytes were stimulated with isoproterenol, this compound significantly increased contractility at a concentration of 500 nM , comparable to the effects observed with 10 µM paroxetine but at a much lower dosage . This indicates not only its efficacy but also its potential for reduced side effects due to lower required dosages.

Study on Arterial Contraction

A study investigated the role of this compound in modulating arterial contractions mediated by GPCRs. The compound was shown to effectively prevent desensitization during UTP and angiotensin II-induced contractions in isolated mesenteric smooth muscle cells (MSMC). Preincubation with this compound resulted in significant attenuation of receptor desensitization, highlighting its potential for regulating vascular tone .

Cardiovascular Disease Models

Research has indicated that targeting GRK2 with inhibitors like this compound could provide therapeutic benefits in models of cardiovascular diseases. In cardiac-specific GRK2 knockout mice, enhanced glucose metabolism was observed, suggesting that inhibition of GRK2 may improve metabolic responses during heart failure conditions .

Q & A

Basic Research Questions

Q. How can researchers determine the optimal in vitro concentration of CCG215022 for inhibiting GRK2 in cardiac cell models?

  • Methodological Answer : Begin by referencing reported IC50 values (e.g., 0.15 ± 0.07 µM for GRK2 ). Use kinase activity assays (e.g., fluorescence-based or radioisotope assays) to validate these values under your experimental conditions. Perform dose-response curves (0–10 µM range) using cardiomyocytes or transfected cell lines. Normalize data to controls (e.g., vehicle-treated cells) and calculate EC50 via nonlinear regression. Confirm selectivity using GRK1/GRK5 inhibition assays to avoid off-target effects .

  • Key Data Table :
TargetIC50 (µM)Selectivity vs. GRK2
GRK20.15 ± 0.07N/A
GRK50.38 ± 0.062.5x lower
GRK13.9 ± 126x lower

Q. What experimental strategies validate the target specificity of this compound across GRK isoforms?

  • Methodological Answer : Use competitive binding assays (e.g., surface plasmon resonance or thermal shift assays) to compare binding affinities for GRK2, GRK5, and GRK1. Pair this with functional assays measuring downstream signaling (e.g., β-arrestin recruitment for GRK2/GRK5 or rhodopsin phosphorylation for GRK1). Include positive controls (e.g., Paroxetine for GRK2) and negative controls (kinases outside the GRK family). Cross-validate findings with siRNA knockdown models to confirm phenotype rescue upon GRK2 inhibition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights and structural data for this compound across sources?

  • Methodological Answer : Discrepancies in molecular formulas (e.g., C25H22FN5O3 vs. C26H22FN7O3 ) require analytical validation. Perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular formula and structure. Compare results with vendor-provided certificates of analysis and peer-reviewed literature. If inconsistencies persist, contact suppliers for batch-specific characterization data and document all findings transparently in publications .

Q. What methodologies optimize the assessment of off-target effects in vivo when using this compound?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of tissues treated with this compound to identify unintended pathway modulation. Use computational tools (e.g., molecular docking or cheminformatics) to predict interactions with non-GRK targets. Validate hypotheses via CRISPR-Cas9 knockout models of suspected off-target genes. For cardiac studies, integrate echocardiography with histological analysis to correlate molecular findings with functional outcomes .

Q. How should researchers design experiments to analyze contradictory data on this compound’s efficacy in different cell types?

  • Methodological Answer : Systematically control variables such as cell lineage (e.g., primary vs. immortalized cells), culture conditions, and GRK expression levels. Use multiplexed assays (e.g., Luminex or CyTOF) to measure signaling pathway activation (e.g., cAMP, MAPK) across cell types. Apply statistical frameworks (e.g., Bayesian meta-analysis) to reconcile discrepancies. Include orthogonal methods like FRET-based biosensors to validate kinase inhibition in real-time .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC50/EC50. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For time-series data (e.g., contractility measurements in cardiomyocytes), employ mixed-effects models. Report variability as SEM and adhere to FAIR data principles by depositing raw datasets in repositories like Figshare or Zenodo .

Q. How can researchers ensure reproducibility when documenting this compound experiments for publication?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail experimental protocols (e.g., compound preparation, storage conditions (-20°C for powder, -80°C for DMSO stocks )) in the Methods section. Provide spectra (NMR, HRMS) in supplementary materials. Use standardized nomenclature for GRK isoforms and cite primary literature for known analogs. Limit main text data to critical findings, with extended datasets in supplementary files .

Q. Ethical & Compliance Considerations

Q. What ethical guidelines apply to in vivo studies using this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research: justify sample sizes, report randomization methods, and disclose welfare assessments. For human-derived cells, obtain IRB approval and document informed consent. Avoid therapeutic claims (this compound is for research only ). Disclose funding sources and conflicts of interest per ICMJE recommendations .

Properties

IUPAC Name

4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMBNKDQXGINRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.